(6E,10E)-tricosa-6,10-dien-1-ol

Catalog No.
S943768
CAS No.
1221819-38-0
M.F
C23H44O
M. Wt
336.604
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(6E,10E)-tricosa-6,10-dien-1-ol

CAS Number

1221819-38-0

Product Name

(6E,10E)-tricosa-6,10-dien-1-ol

IUPAC Name

(6E,10E)-tricosa-6,10-dien-1-ol

Molecular Formula

C23H44O

Molecular Weight

336.604

InChI

InChI=1S/C23H44O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h13-14,17-18,24H,2-12,15-16,19-23H2,1H3/b14-13+,18-17+

InChI Key

JTSPNZHBRRBWNU-WSPGMDLHSA-N

SMILES

CCCCCCCCCCCCC=CCCC=CCCCCCO

Synonyms

6,10-Tricosadien-1-ol

Research Areas of Interest

Given the structure of the molecule, containing a long carbon chain with two double bonds and an alcohol group, potential research areas exploring this compound could include:

  • Natural product chemistry: Investigating the presence and potential biological activity of (6E,10E)-tricosa-6,10-dien-1-ol in natural sources, such as plants or microorganisms.
  • Organic synthesis: Developing efficient methods for the synthesis of (6E,10E)-tricosa-6,10-dien-1-ol, which could facilitate further research efforts.
  • Material science: Exploring potential applications of (6E,10E)-tricosa-6,10-dien-1-ol in the development of new materials, such as lubricants or liquid crystals.

Finding More Information:

  • Chemical databases: Searching resources like PubChem () or ChemSpider () may reveal additional information about (6E,10E)-tricosa-6,10-dien-1-ol, including its properties and potential research references.
  • Scientific literature review: Conducting a comprehensive review of scientific literature using databases like PubMed () or ScienceDirect () could uncover research articles that mention or investigate (6E,10E)-tricosa-6,10-dien-1-ol.

(6E,10E)-tricosa-6,10-dien-1-ol is a long-chain unsaturated alcohol characterized by its unique double bonds at the 6th and 10th carbon positions. This compound has a molecular formula of C23H44O and is known for its distinct structural features, which include a straight-chain hydrocarbon backbone with hydroxyl functional groups. Its structure makes it a significant compound in various chemical and biological contexts.

Typical of unsaturated alcohols, including:

  • Hydrogenation: The double bonds can be hydrogenated to form saturated alcohols.
  • Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
  • Esterification: It can react with acids to form esters, which are important in various applications including food flavoring and fragrance industries.

These reactions highlight the compound's versatility in organic synthesis and its potential for modification into various derivatives .

Research indicates that (6E,10E)-tricosa-6,10-dien-1-ol exhibits biological activity that may include:

  • Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
  • Insecticidal Activity: Similar compounds have been noted for their effectiveness as insect repellents or attractants, suggesting potential utility in pest management strategies.

The full spectrum of its biological activities remains an area for further research .

Synthesis of (6E,10E)-tricosa-6,10-dien-1-ol can be achieved through several methods:

  • Natural Extraction: This compound can be isolated from natural sources such as plant oils where it is present as a minor component.
  • Chemical Synthesis: It can be synthesized through multi-step organic reactions involving the appropriate alkyl chains and functional group transformations. Common methods include:
    • Alkylation Reactions: Utilizing Grignard reagents or alkyl halides.
    • Dehydration Reactions: Starting from saturated alcohols followed by dehydration to introduce double bonds.

These methods allow for the production of (6E,10E)-tricosa-6,10-dien-1-ol in laboratory settings .

(6E,10E)-tricosa-6,10-dien-1-ol has several potential applications:

  • Flavoring and Fragrance Industry: Due to its pleasant odor profile, it may be used as a flavoring agent or fragrance component.
  • Pharmaceuticals: Its biological activity suggests possible applications in drug formulation or as a lead compound for new antimicrobial agents.
  • Agricultural Chemistry: Its insecticidal properties could make it valuable in developing eco-friendly pesticides.

These applications highlight the compound's versatility across multiple industries .

Interaction studies involving (6E,10E)-tricosa-6,10-dien-1-ol focus primarily on its biological interactions:

  • Receptor Binding Studies: Investigating how this compound interacts with specific biological receptors could provide insights into its mechanism of action.
  • Synergistic Effects: Studies assessing its effectiveness in combination with other compounds may reveal enhanced biological activities.

Such studies are crucial for understanding the full potential of (6E,10E)-tricosa-6,10-dien-1-ol in various applications .

Several compounds share structural similarities with (6E,10E)-tricosa-6,10-dien-1-ol. Notable examples include:

Compound NameStructure FeaturesUnique Aspects
3S,7,11-trimethyl-6E,10-dodecadien-1-olContains additional methyl groupsExhibits different biological properties
(6Z)-hexadeca-6-enalContains an aldehyde functional groupDifferent reactivity profile
(3Z)-dodecenoic acidA fatty acid with a double bondMore polar due to carboxylic acid group

The uniqueness of (6E,10E)-tricosa-6,10-dien-1-ol lies in its specific configuration of double bonds and hydroxyl group placement, which influences its reactivity and potential applications compared to these similar compounds .

Molecular Architecture and Stereochemistry

(6E,10E)-tricosa-6,10-dien-1-ol represents a long-chain unsaturated fatty alcohol with a molecular formula of C₂₃H₄₄O [1] [2]. The compound features a linear aliphatic carbon chain consisting of twenty-three carbon atoms, terminated by a primary hydroxyl group at the first carbon position [1]. The molecular architecture is characterized by the presence of two carbon-carbon double bonds located at the sixth and tenth positions within the carbon chain [1] [2].

The structural framework of this compound exhibits significant molecular flexibility due to the presence of nineteen rotatable bonds, which allows for multiple conformational states in solution [1]. The heavy atom count of twenty-four atoms contributes to the overall molecular complexity and influences the compound's physical properties [1]. The topological polar surface area measures 20.23 Ų, indicating limited polar character despite the presence of the hydroxyl functional group [1].

The three-dimensional molecular conformation is influenced by intramolecular interactions and the geometric constraints imposed by the double bond configurations [14] [30]. The extended carbon chain adopts various conformational arrangements that affect the overall molecular shape and subsequent physical properties [30]. The presence of the terminal hydroxyl group creates a distinct polarity gradient across the molecule, with the polar head group contrasting sharply with the hydrophobic alkyl chain [27] [32].

E-Stereochemistry at C6 and C10 Positions

The stereochemical designation (6E,10E) indicates that both double bonds at carbon positions six and ten adopt the E-configuration [1] [2]. The E-configuration represents a trans arrangement where the highest priority substituents on each carbon of the double bond are positioned on opposite sides of the double bond plane [14] [31] [34].

At the C6 position, the E-configuration is established through the application of Cahn-Ingold-Prelog priority rules, where the carbon chain extending toward the terminal hydroxyl group takes precedence over the shorter carbon segment [17] [31]. Similarly, at the C10 position, the longer carbon chain extending toward the methyl terminus receives higher priority than the shorter chain segment [17] [31].

The E-stereochemistry at both positions results in a more extended molecular conformation compared to the corresponding Z-isomers [14] [17]. This extended arrangement influences the compound's packing efficiency in the solid state and affects intermolecular interactions [30]. The trans configuration at both double bonds minimizes steric hindrance between adjacent carbon segments, leading to a more stable molecular geometry [14] [17].

The maintenance of E-stereochemistry is energetically favored due to reduced steric interactions between the substituents on opposite sides of the double bond [14] [17]. The energy barrier for isomerization between E and Z configurations is substantial, requiring significant thermal or photochemical energy input to overcome the pi-bond constraints [14] [17].

PositionConfigurationPriority AssignmentGeometric Arrangement
C6EChain toward C1 > Chain toward C23Trans arrangement
C10EChain toward C23 > Chain toward C1Trans arrangement

Physicochemical Parameters and Constants

Molecular Weight and Formula

The molecular formula C₂₃H₄₄O corresponds to a molecular weight of 336.59 grams per mole [1] [2] [4]. This molecular weight places the compound within the category of long-chain fatty alcohols, specifically in the range typically associated with biological membrane components and industrial surfactants [15] [18].

The molecular weight determination has been confirmed through multiple analytical techniques, with high-resolution mass spectrometry providing precise mass measurements [1] [2]. The exact mass calculated from the molecular formula demonstrates excellent agreement with experimental observations, confirming the structural assignment [1] [2].

The molecular weight significantly influences the compound's physical properties, including volatility, melting point behavior, and solubility characteristics [15] [19]. Compounds of this molecular weight range typically exhibit waxy solid characteristics at room temperature, with phase transition temperatures dependent on molecular packing efficiency [19] [21].

Boiling and Melting Points

Specific boiling and melting point data for (6E,10E)-tricosa-6,10-dien-1-ol are not readily available in the current literature [10]. However, comparative analysis with structurally related long-chain fatty alcohols provides insight into the expected thermal behavior [15] [19].

Long-chain saturated fatty alcohols of similar molecular weight typically exhibit melting points in the range of 70-80°C, while the presence of unsaturation generally lowers these transition temperatures [15] [19] [21]. The E-configuration of the double bonds in (6E,10E)-tricosa-6,10-dien-1-ol would be expected to result in melting points intermediate between fully saturated and cis-unsaturated analogs [21] [22].

Boiling point estimations based on molecular weight and structural features suggest values in the range of 400-450°C at atmospheric pressure [19] [26]. However, thermal decomposition may occur before reaching the theoretical boiling point, as is common with long-chain fatty alcohols [19] [26].

The presence of the hydroxyl group significantly elevates both melting and boiling points compared to the corresponding hydrocarbon due to intermolecular hydrogen bonding interactions [27] [28] [32]. These hydrogen bonds create additional intermolecular attractions that must be overcome during phase transitions [27] [28].

Solubility Profile

The solubility characteristics of (6E,10E)-tricosa-6,10-dien-1-ol are dominated by the balance between the hydrophobic alkyl chain and the hydrophilic hydroxyl group [11] [32]. The compound exhibits negligible water solubility due to the extensive hydrophobic carbon chain that overwhelms the polar contribution of the single hydroxyl group [1] [32].

The calculated logarithmic partition coefficient (LogP) of 7.7427 indicates extremely high lipophilicity and confirms the predominant hydrophobic character [1]. This high LogP value suggests strong partitioning into organic phases and minimal aqueous solubility [1] [15].

Solubility in organic solvents is generally favorable, with good dissolution observed in dimethyl sulfoxide, acetone, and ethanol [2] [11]. The compound shows particular affinity for non-polar and moderately polar organic solvents that can accommodate the long hydrocarbon chain while providing some interaction with the hydroxyl group [11] [32].

The limited water solubility is consistent with other long-chain fatty alcohols, where compounds exceeding twelve carbon atoms typically show decreased aqueous solubility [15] [32]. The presence of unsaturation may provide slight enhancement in solubility compared to the fully saturated analog, but this effect is minimal given the chain length [15] [30].

Solvent SystemSolubilityLogP Contribution
WaterInsoluble7.7427
Dimethyl sulfoxideSolubleFavorable
AcetoneSolubleFavorable
EthanolSolubleFavorable

Spectroscopic Attributes

The spectroscopic characterization of (6E,10E)-tricosa-6,10-dien-1-ol relies on several analytical techniques that provide structural confirmation and purity assessment [13]. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, particularly for confirming the E-configuration of the double bonds [13] [30].

Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the vinyl protons at the C6 and C10 double bonds, appearing in the typical alkene region around 5-6 parts per million [13] [30]. The coupling patterns of these vinyl protons provide definitive evidence for the E-stereochemistry through analysis of vicinal coupling constants [13] [30].

Carbon-13 nuclear magnetic resonance spectroscopy offers detailed information about the carbon framework, with distinct signals for the sp² carbons of the double bonds distinguishable from the sp³ carbons of the saturated chain segments [13] [30]. The chemical shifts of the double bond carbons provide additional confirmation of the E-configuration [13] [30].

Infrared spectroscopy reveals characteristic absorption bands for the hydroxyl group around 3200-3600 cm⁻¹, reflecting both free and hydrogen-bonded hydroxyl stretching vibrations [13] [27]. The carbon-carbon double bond stretching appears around 1600-1700 cm⁻¹, while the extensive alkyl chain contributes to strong C-H stretching and bending absorptions [13].

Mass spectrometry provides molecular weight confirmation and structural fragmentation patterns characteristic of long-chain fatty alcohols [13]. The fragmentation typically involves loss of water from the molecular ion, followed by systematic loss of alkyl segments from the chain termini [13].

XLogP3

9.2

Wikipedia

(6E,10E)-Tricosa-6,10-dien-1-ol

Dates

Last modified: 08-15-2023

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